molecular formula C11H16N2O B585062 1-(5-Methylpyridin-2-YL)piperidin-4-OL CAS No. 158181-84-1

1-(5-Methylpyridin-2-YL)piperidin-4-OL

Cat. No.: B585062
CAS No.: 158181-84-1
M. Wt: 192.262
InChI Key: JBQHLVDKECTGIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Methylpyridin-2-YL)piperidin-4-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 5-methyl-2-pyridinecarboxaldehyde with piperidine followed by reduction and cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(5-Methylpyridin-2-YL)piperidin-4-OL undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-YL)piperidin-4-OL involves its interaction with specific molecular targets. The piperidine ring and the pyridine moiety can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(5-Methylpyridin-2-YL)piperidin-4-OL can be compared with other piperidine derivatives, such as:

Biological Activity

1-(5-Methylpyridin-2-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a 5-methylpyridine moiety and a hydroxyl group. This structural configuration contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring facilitates binding through hydrogen bonding, while the methyl group on the pyridine enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

  • Antitumor Activity : Research indicates that derivatives of pyridine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly inhibit cell growth in HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentration levels for inducing cytotoxicity .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Binding assays have shown that certain derivatives can interact with tau proteins implicated in neurodegenerative diseases like Alzheimer’s, suggesting a role in modulating tau aggregation .
  • Antimicrobial Activity : Some studies suggest that compounds related to this compound possess antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of pyridine derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines. The compound demonstrated an IC50 value of 0.058 µM against the HeLa cell line, indicating potent activity .

Case Study 2: Neurodegenerative Disease Modulation

A study focused on binding interactions in post-mortem brain tissues from Alzheimer's patients found that similar compounds exhibited effective binding affinities (Kd values around 4 nM), suggesting potential therapeutic roles in managing tauopathies .

Comparative Analysis

CompoundAntiproliferative IC50 (µM)Binding Affinity (Kd, nM)Notes
This compound0.0584.0Effective against HeLa cells
Z3777013540N/A5.1Potential tau binding ligand
Other Pyridine DerivativesVariesVariesGeneral trend shows improved activity with -OH groups

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(12-8-9)13-6-4-10(14)5-7-13/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQHLVDKECTGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671451
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158181-84-1
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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